molecular formula C23H18N2O2 B2684901 N-([1,1'-biphenyl]-2-yl)-2-(5-phenylisoxazol-3-yl)acetamide CAS No. 953245-14-2

N-([1,1'-biphenyl]-2-yl)-2-(5-phenylisoxazol-3-yl)acetamide

Cat. No.: B2684901
CAS No.: 953245-14-2
M. Wt: 354.409
InChI Key: BWIKEDILVJJARW-UHFFFAOYSA-N
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Description

N-([1,1'-Biphenyl]-2-yl)-2-(5-phenylisoxazol-3-yl)acetamide is a synthetic organic compound designed for research and development applications. This molecule is built on a biphenyl-acetamide scaffold, a structure noted in scientific literature for its relevance in medicinal chemistry. For instance, structurally related biphenyl-acetamide compounds have been investigated as potential inhibitors of enzymes like urease, which is a target in the treatment of certain bacterial infections . The core acetamide functional group is a common feature in many biologically active molecules and clinical agents, often contributing to a compound's pharmacokinetic properties . Furthermore, the integration of the 5-phenylisoxazole moiety adds a significant dimension to this molecule's research potential. Isoxazole rings are privileged structures in drug discovery due to their metabolic stability and ability to engage in key interactions with biological targets. The presence of this heterocycle suggests potential for this compound to be used in explorations of enzyme inhibition or receptor modulation. Researchers may find this chemical valuable as a building block in the synthesis of more complex molecules or as a reference standard in analytical studies. This product is intended for research purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

2-(5-phenyl-1,2-oxazol-3-yl)-N-(2-phenylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O2/c26-23(16-19-15-22(27-25-19)18-11-5-2-6-12-18)24-21-14-8-7-13-20(21)17-9-3-1-4-10-17/h1-15H,16H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWIKEDILVJJARW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)CC3=NOC(=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-([1,1’-biphenyl]-2-yl)-2-(5-phenylisoxazol-3-yl)acetamide typically involves the following steps:

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmacological Applications

1.1 Anticancer Activity

N-([1,1'-biphenyl]-2-yl)-2-(5-phenylisoxazol-3-yl)acetamide has been investigated for its potential as an anticancer agent. Research indicates that compounds featuring isoxazole rings can inhibit the growth of cancer cells by interfering with key cellular pathways. For instance, derivatives of isoxazole have shown promise in targeting bromodomain and extraterminal (BET) proteins, which play a crucial role in cancer cell proliferation and survival .

1.2 Anti-inflammatory Properties

The compound also exhibits anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Studies suggest that isoxazole derivatives can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) . This mechanism highlights the therapeutic potential of this compound in conditions like arthritis and other chronic inflammatory disorders.

Material Science Applications

2.1 Organic Light Emitting Diodes (OLEDs)

The structural characteristics of this compound make it suitable for applications in organic electronics, particularly in OLED technology. The biphenyl moiety contributes to favorable electronic properties, enhancing charge transport and light emission efficiency . Research has shown that incorporating this compound into OLED structures can improve device performance metrics such as brightness and operational stability.

2.2 Photovoltaics

In the field of photovoltaics, isoxazole-containing compounds are being explored for their ability to enhance the efficiency of solar cells. The incorporation of this compound into polymer matrices can improve light absorption and charge separation processes . This application is particularly relevant for developing next-generation organic solar cells with higher conversion efficiencies.

Chemical Synthesis

3.1 Synthetic Intermediates

This compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further modifications through various chemical reactions such as nucleophilic substitutions and coupling reactions . This versatility makes it an essential building block in synthetic organic chemistry.

Case Studies

Study Application Findings
Anticancer ActivityDemonstrated inhibition of cancer cell proliferation via BET protein targeting.
Anti-inflammatory PropertiesShowed reduction in pro-inflammatory cytokines in vitro.
OLED TechnologyImproved brightness and efficiency in OLED devices when incorporated into the active layer.
PhotovoltaicsEnhanced light absorption leading to increased solar cell efficiency.

Mechanism of Action

The mechanism by which N-([1,1’-biphenyl]-2-yl)-2-(5-phenylisoxazol-3-yl)acetamide exerts its effects is largely dependent on its interaction with biological targets. The biphenyl moiety can interact with hydrophobic pockets in proteins, while the isoxazole ring can form hydrogen bonds with amino acid residues. This dual interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Analysis

  • Biphenyl Modifications :

    • The target compound lacks substituents on its biphenyl ring, unlike brominated (1o') or hydroxylated (2f) analogs. Bromine in 1o' facilitates further functionalization (e.g., Suzuki coupling), while the hydroxy group in 2f enhances polarity and solubility .
    • Methoxy-substituted analogs (e.g., compound 16) exhibit improved metabolic stability due to reduced oxidative degradation .
  • Heterocyclic Groups :

    • The 5-phenylisoxazole in the target compound provides a rigid, planar structure for π-π interactions, contrasting with the benzisoxazole in , which introduces a reactive chloromethyl group for derivatization.
    • Sulfonamide-containing analogs (e.g., ) leverage the sulfamoyl group for enhanced binding to enzymes or receptors, a feature absent in the target compound.
  • Pharmacological Potential: Benzisoxazole derivatives () are noted as precursors for drugs with anti-inflammatory or antipsychotic properties. The target’s phenylisoxazole may similarly contribute to CNS activity but requires empirical validation. Compounds with melatoninergic motifs (e.g., ) demonstrate receptor-binding capabilities, suggesting that the target’s acetamide backbone could be tailored for similar applications.

Biological Activity

N-([1,1'-biphenyl]-2-yl)-2-(5-phenylisoxazol-3-yl)acetamide is a complex organic compound notable for its potential biological activities. This article aims to explore its synthesis, biological mechanisms, and pharmacological applications based on current research findings.

Chemical Structure and Synthesis

The compound features a biphenyl moiety coupled with an isoxazole ring, which contributes to its unique electronic properties. The synthesis typically involves several steps:

  • Formation of the Biphenyl Moiety : Achieved via Suzuki-Miyaura coupling, where a boronic acid reacts with a halogenated aromatic compound in the presence of a palladium catalyst.
  • Synthesis of the Isoxazole Ring : Conducted through 1,3-dipolar cycloaddition of nitrile oxides with alkynes.
  • Acetamide Formation : The final step involves acylation with acetic anhydride or acetyl chloride under basic conditions.

Biological Mechanisms

The biological activity of this compound is primarily attributed to its ability to interact with various protein targets:

  • Hydrophobic Interactions : The biphenyl structure can occupy hydrophobic pockets in proteins, enhancing binding affinity.
  • Hydrogen Bonding : The isoxazole ring can form hydrogen bonds with specific amino acid residues, influencing enzyme or receptor activity.

Pharmacological Applications

Research indicates that compounds similar to this compound exhibit significant pharmacological properties:

Anti-inflammatory Activity

A study evaluated several analogues for their ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. The compound demonstrated potent COX-2 inhibition with an IC50 value comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). This selectivity suggests reduced gastrointestinal side effects typically associated with non-selective NSAIDs .

Anticancer Potential

The compound's interaction with bromodomain proteins has been explored as a therapeutic strategy in cancer treatment. Inhibitors targeting bromodomain and extraterminal (BET) proteins have shown promise in reducing tumor growth by modulating gene expression involved in cancer progression .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
COX InhibitionSelective inhibition of COX-2
Anticancer ActivityInhibition of BET proteins
Antimicrobial EffectsPotential antifungal properties

Q & A

Basic: What are the standard synthetic routes for N-([1,1'-biphenyl]-2-yl)-2-(5-phenylisoxazol-3-yl)acetamide?

Methodological Answer:
The compound is typically synthesized via N-acylation reactions under reflux conditions. For example:

  • Step 1: React 2-amino-5-phenylisoxazole with chloroacetyl chloride in triethylamine (TEA) as a base.
  • Step 2: Monitor reaction progress via thin-layer chromatography (TLC) (e.g., using pet-ether/ethyl acetate mixtures).
  • Step 3: Purify via recrystallization from solvents like pet-ether or methanol .
    Key Variables: Solvent choice (THF, DCM), catalyst (DMAP), and temperature (reflux vs. ultrasonication) impact yield .

Basic: How is the structural characterization of this compound performed?

Methodological Answer:
Structural confirmation relies on multi-technique validation:

  • 1H NMR : Identify aromatic protons (δ 7.2–8.1 ppm), acetamide NH (δ 8.3–10.2 ppm), and isoxazole protons (δ 6.5–7.0 ppm).
  • IR Spectroscopy : Confirm carbonyl (C=O) stretches (~1650–1700 cm⁻¹) and N-H bending (~1550 cm⁻¹).
  • LC-MS : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
  • Elemental Analysis : Ensure C, H, N, S percentages match theoretical values .

Advanced: How can computational methods predict the biological activity of this compound?

Methodological Answer:

  • PASS Program : Predicts biological activity probabilities (e.g., antifungal: Pa = 0.756, antibacterial: Pa = 0.632) based on structural descriptors .
  • Molecular Docking : Simulate binding to target proteins (e.g., fungal CYP51 or bacterial DHFR) using software like AutoDock Vina.
    • Protocol : Prepare ligand (compound) and receptor (PDB ID: 1EA1) files, set grid parameters, and analyze binding poses for hydrogen bonds/π-π interactions .
  • Validation : Cross-check predictions with in vitro assays (e.g., MIC values against Candida albicans).

Advanced: What strategies optimize reaction yield in synthesizing derivatives?

Methodological Answer:

VariableOptimization StrategyExample from Evidence
Solvent Polar aprotic solvents (DMSO) enhance nucleophilicityDMSO used in thiadiazole synthesis
Catalyst DMAP accelerates acylation15–20% yield increase in ultrasonication-assisted reactions
Temperature Ultrasonication reduces time4-hour reaction vs. 12-hour reflux
Purification Column chromatography resolves byproductsIsolate isomers using silica gel (hexane/EtOAc gradient)

Advanced: How to address contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

  • Scenario : Discrepancy between NMR and LC-MS data (e.g., unexpected peaks).
  • Resolution Steps :
    • Re-run NMR with higher field strength (500 MHz) to resolve overlapping signals.
    • Perform 2D NMR (COSY, HSQC) to assign proton-carbon correlations.
    • Validate via HRMS for exact mass confirmation (±2 ppm error).
    • Cross-reference with X-ray crystallography (if crystalline) for absolute configuration .

Basic: What purification techniques are effective post-synthesis?

Methodological Answer:

  • Recrystallization : Use methanol/water or pet-ether for high-purity crystals .
  • Column Chromatography : Separate polar byproducts with silica gel (hexane/EtOAc 7:3).
  • TLC Monitoring : Confirm homogeneity (Rf = 0.3–0.5 in CH₂Cl₂/MeOH 9:1) .

Advanced: What are the challenges in scaling up synthesis for preclinical studies?

Methodological Answer:

ChallengeMitigation StrategyEvidence Reference
Byproduct Formation Optimize stoichiometry (1:1.2 amine:acyl chloride)
Solvent Volume Switch to scalable solvents (e.g., EtOH instead of THF)
Reproducibility Use automated reactors for temperature/pH control

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